Rosenonolactone

説明

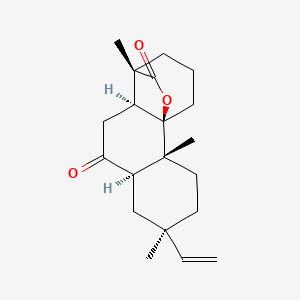

Rosenonolactone is a type of compound known as Diterpenoids . It is found in the root of Cyperus rotundus . It has been shown to have inhibitory activity against prolyl endopeptidase and thrombin .

Synthesis Analysis

This compound and deoxythis compound have been synthesized from isocupressic acid . The diterpenoid mould metabolites, this compound and deoxythis compound, have been synthesized from isocupressic acid by a route patterned on their known biogenetic pathway .

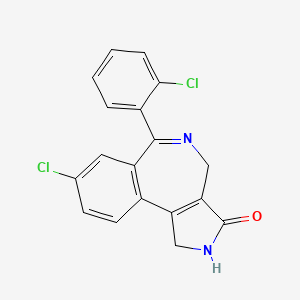

Molecular Structure Analysis

The molecular formula of this compound is C20H28O3 . It has a molecular weight of 316.4 g/mol . The structure of this compound contains total 54 bond(s); 26 non-H bond(s), 3 multiple bond(s), 1 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 seven-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 .

Physical And Chemical Properties Analysis

This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

作用機序

Target of Action

Rosenonolactone primarily targets prolyl endopeptidase , thrombin , and cholesterol ester transfer protein (CETP) . These proteins play crucial roles in various biological processes. Prolyl endopeptidase is involved in the metabolism of proline-containing peptides, thrombin plays a key role in the coagulation cascade, and CETP is involved in the transfer of cholesterol esters from high-density lipoproteins (HDL) to other lipoproteins.

Mode of Action

This compound interacts with its targets by acting as an inhibitor . By binding to these proteins, it can interfere with their normal function. For instance, by inhibiting thrombin, this compound could potentially affect blood clotting. Similarly, by inhibiting CETP, it could affect the distribution

生化学分析

Biochemical Properties

It is known that Rosenonolactone is synthesized from isocupressic acid . The key step in the synthetic sequence involves the conversion of a bicyclic labdane to a tricyclic rosane .

Cellular Effects

This compound has been found to have cytotoxic effects . For instance, it has been shown to induce DNA single strand breaks and has been compared to other mycotoxins for its effects on cytotoxicity, DNA damage, and mutagenicity

Molecular Mechanism

It is known that it is a diterpenoid mold metabolite and its synthesis involves the conversion of a bicyclic labdane to a tricyclic rosane

Temporal Effects in Laboratory Settings

It is known that the stability of many biochemical compounds can be affected by factors such as temperature and time

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy

Metabolic Pathways

Metabolic pathways are crucial for maintaining energy balance and normal physiological functions

Transport and Distribution

Transport networks are studied from a graph theory perspective, which proposes concepts and measures about the topology of networks

Subcellular Localization

There are three major mechanisms to control the localization of mRNA to desired subcellular compartments: directed transport, protection from mRNA degradation, and passive diffusion before local entrapment

特性

IUPAC Name |

(1R,2R,5R,7R,10S,11S)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-5-17(2)9-10-19(4)13(12-17)14(21)11-15-18(3)7-6-8-20(15,19)23-16(18)22/h5,13,15H,1,6-12H2,2-4H3/t13-,15-,17+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWECMADGHQKSLK-BWXAORSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C(=O)CC3C24CCCC3(C(=O)O4)C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@]2([C@@H](C1)C(=O)C[C@@H]3[C@]24CCC[C@@]3(C(=O)O4)C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-71-4 | |

| Record name | Rosenonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROSENONOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77A9658D4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)

![Sodium;3-[(3R,4S,5S,7R)-7-[(3S,5S)-5-ethyl-5-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-methyl-2,4-dinitrophenolate](/img/structure/B1679461.png)

![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)

![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)